molecular formula C15H21N3O B11052846 2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide

2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide

Cat. No.: B11052846
M. Wt: 259.35 g/mol
InChI Key: JBTAIMMGHYFEDL-UHFFFAOYSA-N
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Description

2-METHYL-N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This compound is characterized by the presence of a benzodiazole ring system, which is fused with a propyl chain and a methyl group, making it a unique structure with potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]PROPANAMIDE typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Alkylation: The benzodiazole ring is then alkylated using appropriate alkyl halides in the presence of a base such as potassium carbonate or sodium hydride.

    Amidation: The final step involves the reaction of the alkylated benzodiazole with a suitable amine to form the amide bond. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of 2-METHYL-N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]PROPANAMIDE can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions with halogens, nitro groups, or other electrophiles in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of benzodiazole oxides.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of halogenated or nitro-substituted benzodiazole derivatives.

Scientific Research Applications

2-METHYL-N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, neurological disorders, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-METHYL-N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring system allows the compound to bind with high affinity to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-1H-1,3-BENZODIAZOLE: A simpler benzodiazole derivative with similar biological activities.

    2-METHYL-1H-1,3-BENZODIAZOLE: Another benzodiazole derivative with a methyl group at a different position.

    3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPIONIC ACID: A related compound with a carboxylic acid group instead of an amide.

Uniqueness

2-METHYL-N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]PROPANAMIDE is unique due to its specific substitution pattern and the presence of both a benzodiazole ring and a propyl chain. This unique structure imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

2-methyl-N-[3-(1-methylbenzimidazol-2-yl)propyl]propanamide

InChI

InChI=1S/C15H21N3O/c1-11(2)15(19)16-10-6-9-14-17-12-7-4-5-8-13(12)18(14)3/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,16,19)

InChI Key

JBTAIMMGHYFEDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1C

Origin of Product

United States

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